molecular formula C18H21NO5S B15351909 3-Descyano-3-ethoxycarbonyl Febuxostat

3-Descyano-3-ethoxycarbonyl Febuxostat

Cat. No.: B15351909
M. Wt: 363.4 g/mol
InChI Key: GHFPFSGEXSZUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Descyano-3-ethoxycarbonyl Febuxostat (C₁₈H₂₁NO₅S, CAS 1350352-70-3) is a structural analog and impurity of Febuxostat, a non-purine xanthine oxidase (XO) inhibitor used to treat hyperuricemia and gout . This compound arises during Febuxostat synthesis, where modifications at the 3-position of the benzophenone moiety replace the cyano group (-CN) with an ethoxycarbonyl group (-COOEt) .

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

2-[3-ethoxycarbonyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C18H21NO5S/c1-5-23-18(22)13-8-12(6-7-14(13)24-9-10(2)3)16-19-11(4)15(25-16)17(20)21/h6-8,10H,5,9H2,1-4H3,(H,20,21)

InChI Key

GHFPFSGEXSZUCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=NC(=C(S2)C(=O)O)C)OCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Febuxostat Derivatives and Impurities

Compound Molecular Formula Key Modification Pharmacological Role
Febuxostat C₁₆H₁₆N₂O₃S Parent drug; 3-cyano group XO inhibitor (Ki: 0.6 nM)
3-Descyano-3-ethoxycarbonyl Febuxostat C₁₈H₂₁NO₅S 3-cyano → ethoxycarbonyl Synthesis impurity
Febuxostat sec-butoxy acid C₁₆H₁₆N₂O₃S Sec-butoxy side chain modification Impurity with uncharacterized activity
Ethyl 2-chloroacetoacetate C₆H₉ClO₃ Intermediate in Febuxostat synthesis No direct pharmacological role

Structural Insights :

  • Febuxostat sec-butoxy acid, another impurity, retains the core thiazolecarboxylic acid structure but modifies the alkoxy side chain, which is critical for XO inhibition .

Comparison with Xanthine Oxidase Inhibitors

Table 2: Pharmacological Profiles of XO Inhibitors

Compound XO Inhibition (Ki/IC₅₀) Cardiovascular Risk Profile Clinical Use
Febuxostat 0.6 nM Similar to allopurinol (aHR: 0.97) First-line for gout
Allopurinol 1.2 µM Comparable to Febuxostat First-line, cost-effective
Topiroxostat 2.7 nM No CV risk association Alternative for intolerance cases
Methyl gallate Ki 100× higher than Febuxostat Not studied Experimental

Key Findings :

  • Potency: Febuxostat is 1,000-fold more potent than allopurinol and 4.5-fold more than topiroxostat .
  • Safety: Febuxostat and allopurinol show comparable cardiovascular risks (aHR: 0.97 for major CV events) , whereas topiroxostat lacks CV risk signals .
  • Methyl gallate, a natural compound, exhibits weaker XO inhibition (Ki 100× higher than Febuxostat) but serves as a model for designing novel inhibitors .

Pharmacokinetic and Mechanistic Differences

  • ABCG2 Inhibition: Febuxostat inhibits ABCG2 (IC₅₀: 27 nM in humans), increasing absorption of substrate drugs like sulfasalazine.
  • Synergistic Effects : Febuxostat combined with Panax ginseng enhances antioxidant effects more than either agent alone, suggesting unique pathways for oxidative stress mitigation .
  • Transcriptomic Profile: Febuxostat modulates cardiovascular risk-related genes (e.g., inflammatory pathways) distinct from oxypurinol and topiroxostat, aligning with FDA warnings about its CV risk .

Clinical and Economic Considerations

  • Efficacy in Gout: Febuxostat achieves target serum urate (sUA) levels in 55% of patients at 120 mg/day, outperforming allopurinol in refractory cases . However, lesinurad + allopurinol shows comparable efficacy as second-line therapy .
  • Cost-Effectiveness: Febuxostat is less cost-effective than allopurinol but preferred in patients with renal impairment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.